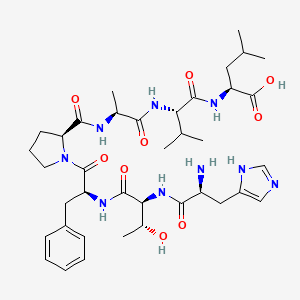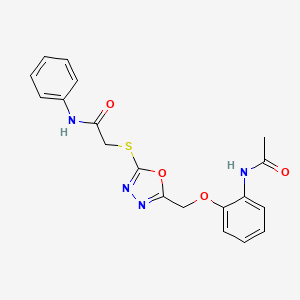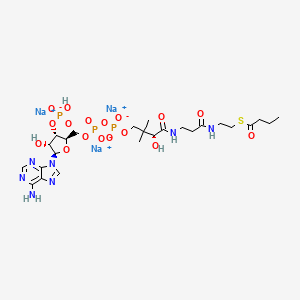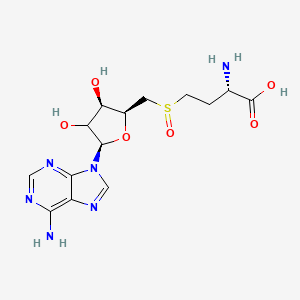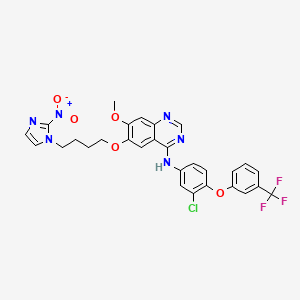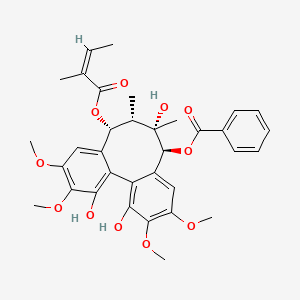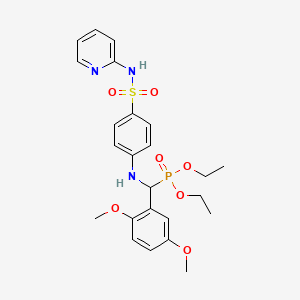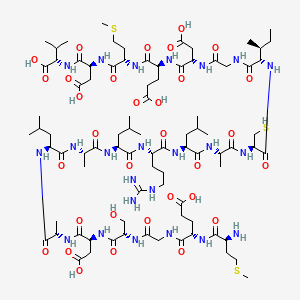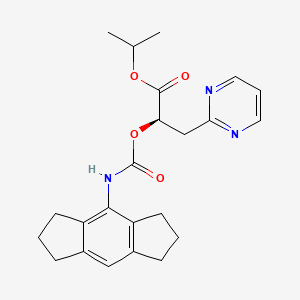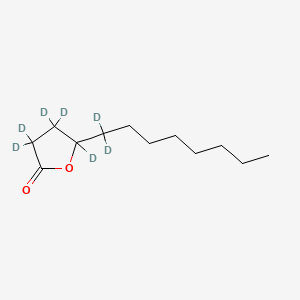
5-Octyldihydrofuran-2(3H)-one-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Octyldihydrofuran-2(3H)-one-d7 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields including chemistry, biology, and industry. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyldihydrofuran-2(3H)-one-d7 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and various purification techniques such as distillation and chromatography are employed to obtain the desired compound.
化学反应分析
Types of Reactions
5-Octyldihydrofuran-2(3H)-one-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
5-Octyldihydrofuran-2(3H)-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the synthesis of specialty chemicals and as a standard in analytical chemistry.
作用机制
The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analog. The compound’s effects are often studied using advanced spectroscopic and chromatographic techniques to elucidate its role in various chemical and biological processes.
相似化合物的比较
Similar Compounds
5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog, commonly used in similar applications.
γ-Dodecalactone: A structurally related compound with similar chemical properties.
4-Dodecanolide: Another analog with comparable reactivity and applications.
Uniqueness
5-Octyldihydrofuran-2(3H)-one-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope labeling allows for precise tracking and analysis of the compound in various systems, making it a valuable tool in scientific investigations.
属性
分子式 |
C12H22O2 |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |
InChI 键 |
WGPCZPLRVAWXPW-UISBTFFKSA-N |
手性 SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCCCC)[2H] |
规范 SMILES |
CCCCCCCCC1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



